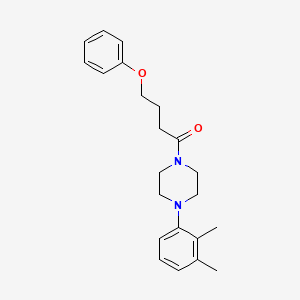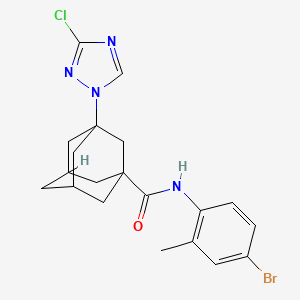![molecular formula C16H12F4N2O2 B4617955 N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4617955.png)
N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves complex organic reactions. For example, the synthesis of a practical derivative was achieved by hydrogenation, followed by N-alkylation, showcasing the intricate steps involved in the synthesis of such complex molecules (Vaid et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through techniques such as crystallography. For instance, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, demonstrating the importance of dihedral angles and planarity in understanding the molecular conformation of such compounds (Suchetan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of fluorinated compounds are often explored through their ability to undergo various chemical reactions. For instance, the reactivity of perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide], a related compound, in converting different substrates at ambient temperatures highlights the electrophilic and nucleophilic characteristics of such molecules (Banks & Khazaei, 1990).
Physical Properties Analysis
The physical properties, such as crystallinity and stability, play a crucial role in determining the applicability of such compounds. The crystal structures and stability under various conditions of similar compounds provide insights into their physical characteristics and potential applications (Yang et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding, are central to understanding the behavior of N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide and related molecules. Studies on similar compounds, such as the synthesis and reactions of N-methylbenzylammonium fluorochromate(VI), provide valuable information on the oxidative properties and potential applications of these chemicals (Kassaee et al., 2004).
Aplicaciones Científicas De Investigación
Inhibition of Nucleoside Transport
Research has identified compounds structurally related to N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide as potential inhibitors for the nucleoside transport protein ENT1. The substitution of benzyl groups in such compounds showed varied affinity for ENT1, indicating potential in designing drugs to modulate nucleoside transport, crucial for cancer and cardiovascular diseases treatment. Specifically, compounds with modifications at the phenyl group demonstrated high affinities, suggesting the importance of specific structural features for the inhibitory activity. This highlights the compound's role in developing therapeutic agents targeting nucleoside transport mechanisms (R. A. Tromp et al., 2004).
Photoredox Catalysis for Fluoromethylation
The compound's structural components have been explored in the context of photoredox catalysis for carbon-carbon multiple bonds fluoromethylation. This process is vital for introducing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into pharmaceuticals and agrochemicals. Research indicates that such structural motifs are amenable to innovative fluoromethylation protocols, enabling the development of new synthetic methodologies in organic chemistry and material science (T. Koike & M. Akita, 2016).
Synthesis of Pyrimidine Derivatives with Larvicidal Activity
Studies on derivatives of N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide have reported the synthesis of compounds with significant larvicidal activity. These compounds, particularly those with mild electron-withdrawing groups attached to the benzyl ring, demonstrated enhanced activity against larvae, suggesting potential applications in developing eco-friendly pesticides (S. Gorle et al., 2016).
Novel Insecticides with Unique Modes of Action
Flubendiamide and related compounds, sharing structural similarities with N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, exhibit strong insecticidal activities, particularly against lepidopterous pests. These compounds' unique mode of action, distinct from commercial insecticides, positions them as promising candidates for integrated pest management strategies, underscoring the broader applicability of this chemical class in agriculture (Masanori Tohnishi et al., 2005).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O2/c17-12-6-4-10(5-7-12)9-21-14(23)15(24)22-13-3-1-2-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCHEFXXAHUAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)
![N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617876.png)
![N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4617878.png)


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4617887.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)
![N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4617910.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide](/img/structure/B4617921.png)
![5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)
![N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4617943.png)

![N-[3-(4-methylphenyl)propyl]-2-furamide](/img/structure/B4617962.png)